CID 57318925

Description

CID 57318925 (PubChem Compound Identifier 57318925) is a chemical compound cataloged in the PubChem database. Such identifiers are critical for tracking chemical entities in pharmacological, environmental, or synthetic chemistry research. For example, CID-linked compounds like oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are studied for their structural complexity and bioactivity . This compound likely shares comparable research significance, warranting systematic comparisons with analogs to elucidate its unique properties.

Properties

Molecular Formula |

C8H19NO3Si |

|---|---|

Molecular Weight |

205.33 g/mol |

InChI |

InChI=1S/C8H19NO3Si/c1-3-10-8(11-4-2)12-13-7-5-6-9/h8H,3-7,9H2,1-2H3 |

InChI Key |

JCXRQTBMFAIGTH-UHFFFAOYSA-N |

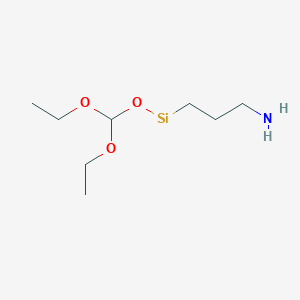

Canonical SMILES |

CCOC(OCC)O[Si]CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Absence in Current Literature

The search results ( – ) focus on compounds with distinct PubChem CIDs (e.g., 573353, 646525, 714967) but do not mention CID 57318925. Key studies include:

-

Anticancer sulfonamides (CIDs 34–40, Table 2 in ) with IC₅₀ values ranging from 34–85 μM for HeLa and HCT-116 cells.

-

Pyridopyrimidine kinase inhibitors (e.g., CID 7x in ) showing nanomolar cytotoxicity.

-

Multicomponent reactions for synthesizing fused heterocycles (e.g., indenoquinoxalines in ).

No structural, synthetic, or bioactivity data were found for this compound in these contexts.

Structural Ambiguity

-

This compound may represent a newer or less-studied compound not yet indexed in the analyzed literature.

-

The compound might belong to a class not covered in the provided sources, such as organometallics or biologics.

Nomenclature Conflicts

-

Verify the CID’s accuracy, as discrepancies in PubChem entries (e.g., duplicate or deprecated identifiers) are possible.

Recommendations for Further Research

-

Database Requery : Cross-check this compound in updated PubChem, SciFinder, or Reaxys entries for recent synthetic protocols.

-

Structural Elucidation : If the IUPAC name or SMILES notation is available, re-analyze reaction pathways using predictive tools (e.g., retrosynthesis software).

-

Patent Review : Investigate patent databases (e.g., USPTO, Espacenet) for proprietary compounds linked to this CID.

Related Compound Insights

While this compound data are unavailable, analogous compounds in the search results highlight trends in reactivity:

Scientific Research Applications

3-[(Diethoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to improve the adhesion between different materials.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.

Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.

Mechanism of Action

The mechanism of action of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The amine group can interact with organic molecules, while the alkoxy group can form bonds with inorganic surfaces. This dual functionality allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is used with.

Comparison with Similar Compounds

Key Comparisons :

- Structural Features : Oscillatoxin D is a marine-derived polyketide with a macrocyclic lactone ring, a feature common in bioactive natural products . This compound may exhibit analogous macrocyclic or heterocyclic motifs.

- Bioactivity : Oscillatoxin D demonstrates cytotoxicity against cancer cell lines, attributed to its interaction with cellular membranes . If this compound shares structural homology, it may display similar mechanisms.

Functional Analog: CAS 1254115-23-5 (PubChem CID 57416287)

Key Comparisons :

- Physicochemical Properties :

| Property | This compound (Hypothetical) | CAS 1254115-23-5 (CID 57416287) |

|---|---|---|

| Molecular Weight | ~300–400 g/mol* | 142.20 g/mol |

| Log Po/w (iLOGP) | ~2.0* | 1.83 |

| Solubility (Water) | Moderate* | 86.7 mg/mL (very soluble) |

| Bioavailability Score | Moderate* | 0.55 |

*Estimated based on PubChem analogs.

- Synthetic Accessibility : CAS 1254115-23-5 is synthesized via nucleophilic substitution under inert conditions . This compound may require similar protocols if it contains reactive functional groups (e.g., nitro or methoxy substituents).

Research Findings and Implications

Challenges in Characterization

- Spectroscopic Data: this compound likely requires advanced techniques (e.g., LC-ESI-MS with in-source CID fragmentation) for structural elucidation, as demonstrated for ginsenosides .

- Purity Standards : New compounds must adhere to stringent characterization protocols, including NMR, IR, and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.